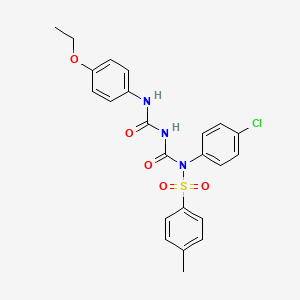

N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide

Description

N-(4-Chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-chlorophenyl group, a bis-carbamoyl linkage with a 4-ethoxyphenyl substituent, and a 4-methylbenzenesulfonamide backbone. This article compares its properties, synthesis, and bioactivity with structurally related sulfonamides documented in recent literature.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]-1-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O5S/c1-3-32-20-12-8-18(9-13-20)25-22(28)26-23(29)27(19-10-6-17(24)7-11-19)33(30,31)21-14-4-16(2)5-15-21/h4-15H,3H2,1-2H3,(H2,25,26,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKBQBHUSDSDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC(=O)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an amine derivative.

Introduction of the carbamoyl groups: The carbamoyl groups can be introduced through a reaction with isocyanates or carbamoyl chlorides.

Substitution reactions: The 4-chlorophenyl and 4-ethoxyphenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.

Reduction: Reduction reactions could target the nitro groups if present.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide can be used in various fields:

Chemistry: As a reagent or intermediate in organic synthesis.

Medicine: Possible use as a pharmaceutical agent, particularly in antimicrobial or anticancer research.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus inhibiting bacterial enzymes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations in Sulfonamide Derivatives

- Key Observations :

- The target compound’s 4-ethoxyphenyl carbamoyl group introduces moderate lipophilicity compared to bulky adamantane derivatives or polar piperazine-containing analogs .

- The 4-methylbenzenesulfonamide backbone is a common motif across sulfonamides, contributing to structural stability and hydrogen-bonding capacity .

Bioactivity and Enzyme Inhibition

Table 2: Reported Bioactivities of Selected Sulfonamides

- Key Observations :

- The target compound’s bis-carbamoyl linkage may enhance binding to SK1, similar to the triple carbamoyl derivative in , though the ethoxy group could modulate selectivity.

- Sulfonamides with heterocyclic substituents (e.g., oxazole) exhibit antimicrobial effects, suggesting substituent-dependent bioactivity .

Spectroscopic and Structural Data

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(4-chlorophenyl)-N-(((4-ethoxyphenyl)carbamoyl)carbamoyl)-4-methylbenzenesulfonamide, and what key intermediates are involved?

- Method : The synthesis involves sequential sulfonylation and carbamoylation steps. Starting with 4-methylbenzenesulfonyl chloride, the chlorophenyl group is introduced via nucleophilic substitution. Subsequent carbamoylation with 4-ethoxyphenyl isocyanate forms the bis-carbamoyl structure. Key intermediates include the sulfonamide precursor and the mono-carbamoyl intermediate. Reaction conditions (e.g., anhydrous solvents, bases like triethylamine) are critical for purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Method :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 9.98 ppm for NH groups, aromatic protons at δ 7.39–7.89 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., S=O bonds at ~1.43 Å, tetrahedral geometry at sulfur) .

- IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

- Method :

- Enzyme inhibition assays : Test against targets like Sphingosine Kinase 1 (IC50 determination via radiometric or fluorometric assays) .

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the carbamoylation step in the synthesis?

- Method :

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance carbamoyl group reactivity .

- Temperature control : Maintain 0–5°C during isocyanate addition to minimize side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoylation .

- Yield optimization table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 0°C, no DMAP | 25 | 85% |

| DCM, 5°C, DMAP | 42 | 92% |

Q. What strategies resolve contradictions in bioactivity data across different substituent analogs?

- Method :

- Comparative SAR studies : Analyze substituent effects (e.g., chloro vs. methoxy groups on aromatic rings) using docking and crystallography. For example, chloro groups enhance hydrophobic interactions in enzyme pockets, while methoxy groups reduce activity due to steric hindrance .

- Data normalization : Account for assay variability (e.g., cell line differences, incubation times) using standardized protocols .

Q. Which computational methods are employed to study its interaction with target enzymes like Sphingosine Kinase 1?

- Method :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., hydrogen bonding with Arg178 and Asp294 residues) .

- Molecular dynamics (MD) simulations : GROMACS for stability analysis (e.g., RMSD < 2.0 Å over 100 ns) .

- Free-energy calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG ~ -8.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.